12-(2,5-dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
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Overview
Description
12-(2,5-Dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is a complex organic compound that belongs to the class of phenanthroline derivatives. Phenanthroline derivatives are known for their versatile applications in coordination chemistry, particularly as ligands that form stable complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(2,5-dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one typically involves the condensation of 6-arylmethylene-aminoquinolines with 1,3-cyclohexanedione or dimedone in the presence of aromatic aldehydes. This reaction is usually carried out in butanol as the solvent . The reaction conditions often include heating and the use of catalysts to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
12-(2,5-Dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring positions, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Electrophilic or nucleophilic reagents under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
12-(2,5-Dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Medicine: Research into its potential therapeutic properties, particularly in the development of metal-based drugs.
Mechanism of Action
The mechanism of action of 12-(2,5-dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one primarily involves its role as a chelating ligand. It forms stable complexes with metal ions, which can then participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A widely used chelating ligand with similar coordination properties.
4,7-Phenanthroline: Another phenanthroline derivative with comparable applications in coordination chemistry.
Uniqueness
12-(2,5-Dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is unique due to its specific structural features, such as the presence of the 2,5-dimethoxyphenyl group, which can influence its chemical reactivity and the stability of its metal complexes. This makes it particularly valuable in applications requiring specific coordination environments.
Properties
Molecular Formula |
C24H22N2O3 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
12-(2,5-dimethoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C24H22N2O3/c1-28-14-8-11-21(29-2)16(13-14)23-22-15-5-4-12-25-17(15)9-10-19(22)26-18-6-3-7-20(27)24(18)23/h4-5,8-13,23,26H,3,6-7H2,1-2H3 |
InChI Key |
QZXDBPZAHOWTSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)NC4=C2C5=C(C=C4)N=CC=C5 |
Origin of Product |
United States |
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